BenchChemオンラインストアへようこそ!

7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Lipophilicity Physicochemical Property Drug Design

Choose this specific 7-bromo-6-fluoro regioisomer over the 6-bromo-7-fluoro analog: its LogP of 2.69 (vs. 1.95) ensures superior passive membrane permeability for intracellular screening. The C7-Br handle, para to N1, accelerates Pd(0) oxidative addition, enabling efficient Suzuki/Buchwald diversification. Ambient storage eliminates cold-chain costs. A proven privileged scaffold for NMDA and BRD4 programs. Inquire for bulk pricing.

Molecular Formula C8H6BrFN2O
Molecular Weight 245.051
CAS No. 170098-97-2
Cat. No. B2526630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
CAS170098-97-2
Molecular FormulaC8H6BrFN2O
Molecular Weight245.051
Structural Identifiers
SMILESC1C(=O)NC2=CC(=C(C=C2N1)F)Br
InChIInChI=1S/C8H6BrFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13)
InChIKeyRSGUPAALYBFJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-97-2): A Halogenated Dihydroquinoxalinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-97-2) is a heterobifunctional dihydroquinoxalin-2(1H)-one derivative bearing bromine at the 7-position and fluorine at the 6-position on the fused benzene ring. With a molecular weight of 245.05 g/mol, a predicted density of 1.7±0.1 g/cm³, a boiling point of 375.4±42.0 °C, and a calculated LogP of 2.69, it serves as a versatile small-molecule scaffold for the construction of bioactive compound libraries . The 3,4-dihydroquinoxalin-2(1H)-one core is recognized as a privileged motif in medicinal chemistry, with demonstrated antiviral and anti-inflammatory activities across numerous derivatives [1].

Why Generic Substitution of 7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one with Other Halogenated Quinoxalinones Is Not Viable


The precise 7-bromo-6-fluoro substitution pattern on the dihydroquinoxalin-2(1H)-one core cannot be replaced by regioisomeric or differently halogenated analogs without altering key physicochemical and reactivity parameters. The calculated LogP of 2.69 for this compound differs significantly from the 1.95 reported for the 6-bromo-7-fluoro regioisomer (CAS 167415-29-4), indicating that even positional isomerism alone changes lipophilicity by approximately 0.74 log units—sufficient to affect membrane permeability, protein binding, and chromatographic behavior . Furthermore, the bromine at C7 serves as a chemoselective handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), while the C6 fluorine modulates electronic properties and metabolic stability; swapping these positions would invert the reactivity hierarchy . Substituting bromine for chlorine or iodine introduces different C–X bond dissociation energies and steric demands, directly impacting reaction yields and product profiles in downstream synthetic sequences.

Product-Specific Quantitative Evidence Guide: 7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-97-2) vs. Closest Analogs


LogP Differentiation: 7-Bromo-6-fluoro vs. 6-Bromo-7-fluoro Regioisomer

The 7-bromo-6-fluoro regioisomer (target compound) exhibits a calculated LogP of 2.69, substantially higher than the LogP of 1.95 for the 6-bromo-7-fluoro regioisomer (CAS 167415-29-4) . This represents a difference of +0.74 log units, indicating approximately 5.5-fold greater partitioning into the organic phase for the target compound.

Lipophilicity Physicochemical Property Drug Design Lead Optimization

Purity Specification: Target Compound (NLT 98%) vs. Typical Analog Purity (95%)

Multiple suppliers list the target compound at a minimum purity of 95%, while MolCore offers a certified grade of NLT 98% . In comparison, the 6-bromo-7-fluoro regioisomer (CAS 167415-29-4) and the 6,7-difluoro analog (CAS 854584-02-4) are commonly supplied at 95% purity with fewer options for certified higher purity grades .

Purity Quality Control Procurement Synthetic Intermediate

GHS Hazard Profile: Target Compound vs. 6-Bromo-7-fluoro Regioisomer

The GHS hazard classification for 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one includes H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . By contrast, the 6-bromo-7-fluoro regioisomer (CAS 167415-29-4) is reported with a different hazard profile emphasizing storage at 2–8°C with light protection, suggesting greater thermal or photochemical sensitivity .

Safety Hazard Classification Lab Handling Procurement Risk Assessment

Regiochemical Differentiation: C7-Bromo as a Superior Cross-Coupling Handle vs. Alternative Halogen Placements

The 7-bromo-6-fluoro substitution pattern places the bromine atom para to the N1 nitrogen of the dihydroquinoxalinone ring, while the fluorine occupies the meta position. In the 6-bromo-7-fluoro regioisomer, this electronic relationship is inverted. Quantum mechanical calculations predict that the LUMO coefficient at C7 in the target compound is higher than that at C6 in the regioisomer, favoring oxidative addition with Pd(0) catalysts and potentially leading to faster Suzuki–Miyaura coupling kinetics under identical conditions . This is consistent with the broader class observation that bromine substituents on quinoxalinone scaffolds provide superior reactivity over nitro groups in glycine-site NMDA receptor antagonist series, where 7-bromo substituted compounds achieved high selectivity [1].

Cross-Coupling Regioselectivity Synthetic Chemistry C–C Bond Formation

Scaffold Biological Validation: Antiviral and Anti-Inflammatory Activity Documented for 3,4-Dihydroquinoxalin-2(1H)-one Class

The 3,4-dihydroquinoxalin-2(1H)-one scaffold, of which the target compound is a halogenated derivative, has demonstrated notable antiviral and anti-inflammatory activities across multiple structurally diverse series [1]. This class-level biological validation provides confidence that the 7-bromo-6-fluoro derivative retains the core pharmacophoric features necessary for bioactivity, while the specific halogen pattern offers unique vectors for potency optimization.

Antiviral Anti-inflammatory Privileged Scaffold Biological Activity

Best Research and Industrial Application Scenarios for 7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-97-2)


Medicinal Chemistry Library Synthesis Requiring Higher Lipophilicity for Cellular Penetration

The target compound's LogP of 2.69 makes it a preferred choice over the 6-bromo-7-fluoro regioisomer (LogP 1.95) when designing compound libraries intended for intracellular target engagement. The approximately 5.5× higher predicted octanol/water partitioning supports passive membrane permeability, a critical parameter in cell-based phenotypic screening campaigns .

Palladium-Catalyzed Cross-Coupling for Diversification at the C7 Position

The C7 bromine substituent serves as an efficient leaving group for Suzuki–Miyaura, Buchwald–Hartwig, and other Pd-catalyzed cross-coupling reactions. The 7-bromo-6-fluoro regiochemistry, with bromine para to N1, is predicted to undergo faster oxidative addition with Pd(0) compared to the 6-bromo-7-fluoro regioisomer, enabling more efficient diversification in parallel synthesis workflows .

Procurement for High-Throughput Experimentation Where Ambient Storage Is Preferred

With ambient long-term storage compatibility (cool, dry place) and a GHS profile (H302/H315/H319/H335) that does not require refrigeration, this compound is well-suited for integration into automated compound management systems and high-throughput experimentation platforms where cold-chain logistics would impose additional operational burden .

Building Block for Glycine-Site NMDA Receptor Antagonist or Bromodomain Inhibitor Programs

The dihydroquinoxalinone core is a privileged scaffold for both NMDA receptor glycine-site antagonists and bromodomain (BRD4) inhibitors. The 7-bromo-6-fluoro substitution pattern provides a synthetic handle for introducing aryl/heteroaryl groups at C7, enabling exploration of SAR around these pharmacologically relevant target classes [1].

Quote Request

Request a Quote for 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.